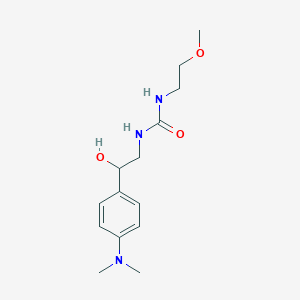

1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea

Description

Properties

IUPAC Name |

1-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-(2-methoxyethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O3/c1-17(2)12-6-4-11(5-7-12)13(18)10-16-14(19)15-8-9-20-3/h4-7,13,18H,8-10H2,1-3H3,(H2,15,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIOQCXHUVVVPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)NCCOC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea typically involves multiple steps:

Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with an appropriate reagent to form the intermediate 2-(4-(dimethylamino)phenyl)-2-hydroxyethylamine.

Urea Formation: The intermediate is then reacted with 2-methoxyethyl isocyanate under controlled conditions to form the final product, this compound.

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for scale, involving:

Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

Catalysts and Solvents: Specific catalysts and solvents may be used to enhance reaction rates and selectivity.

Purification: Techniques such as crystallization, distillation, or chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a corresponding ketone.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

Nucleophiles: For substitution reactions, common nucleophiles include halides, cyanides, and amines.

Major Products:

Oxidation Products: Ketones or aldehydes.

Reduction Products: Amines.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biological Studies: Investigated for its effects on cellular processes and potential therapeutic benefits.

Mechanism of Action

The mechanism by which 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea exerts its effects involves:

Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.

Pathways Involved: The compound can modulate signaling pathways, potentially affecting cell proliferation, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with similar urea derivatives reported in the evidence:

Key Observations :

- Electron-Donating Groups: The dimethylamino group in the target compound and M64 enhances solubility, whereas methoxy groups (e.g., in ) contribute to π-π interactions.

- Biological Targets: Urea derivatives with heterocycles (e.g., pyrimidine in 8e , purine in 16 ) are often kinase inhibitors, while those with morpholino (M64 ) or hydroxymethyl groups () target enzymes or receptors.

Biological Activity

1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article explores its molecular characteristics, biological effects, and relevant case studies, providing a comprehensive overview of its potential applications in therapeutic contexts.

Molecular Structure

The compound's molecular formula is , with a molecular weight of approximately 316.39 g/mol. The structure features a dimethylamino group, a hydroxyethyl moiety, and a methoxyethyl side chain, which contribute to its biological properties.

1. Anxiolytic Effects

Recent studies have demonstrated that this compound exhibits anxiolytic properties in zebrafish models. The mechanism appears to involve modulation of neurotransmitter systems, particularly influencing serotonin pathways, which are critical in anxiety regulation.

2. Antioxidant Activity

Research indicates that the compound possesses antioxidant properties , which can be attributed to its ability to scavenge free radicals and reduce oxidative stress. This activity is essential for preventing cellular damage associated with various diseases .

3. Antimicrobial Properties

The compound has shown promising results against various bacterial strains. In vitro studies reveal that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent .

Case Study 1: Anxiolytic Activity in Zebrafish

In a controlled experiment, zebrafish were exposed to varying concentrations of the compound. Behavioral assays indicated reduced anxiety-like behavior at lower concentrations, supporting its potential use as an anxiolytic agent in humans.

Case Study 2: Antioxidant Efficacy

A study evaluated the antioxidant capacity of the compound using the DPPH assay. Results showed that at concentrations above 50 µM, the compound significantly reduced DPPH radical levels compared to control groups, indicating strong antioxidant activity .

Research Findings

Q & A

Q. What are the optimal synthetic routes for 1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea, and how can yield and purity be maximized?

The synthesis of this compound likely involves multi-step reactions, such as coupling urea derivatives with functionalized aromatic and alkoxyethyl precursors. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC or DCC) to link the hydroxyethyl and methoxyethyl moieties to the urea backbone .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) may enhance reaction efficiency, while temperature control (e.g., 0–25°C) minimizes side reactions .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures can isolate the product with >95% purity .

Data Validation : Confirm structure via -NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) and mass spectrometry (e.g., [M+H] at m/z 377.2) .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Experimental design :

- pH stability : Incubate the compound in buffered solutions (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC .

- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .

- Key findings : Urea derivatives typically degrade via hydrolysis under acidic/basic conditions, with stability highest near neutral pH (pH 6–8) .

Advanced Research Questions

Q. What mechanistic hypotheses explain the compound’s potential interactions with biological targets, and how can they be validated?

- Hypothesized targets :

- Kinase inhibition : The dimethylamino and methoxy groups may bind ATP pockets in kinases (e.g., EGFR or MAPK), validated via enzymatic assays .

- GPCR modulation : Structural similarity to arylurea-based GPCR ligands suggests possible activity at adrenergic or serotonin receptors .

- Validation methods :

- Surface plasmon resonance (SPR) : Measure binding affinity () to recombinant proteins .

- Molecular docking : Use software like AutoDock to predict binding poses with crystallographic protein structures (e.g., PDB ID 4HJO) .

Q. How can contradictory data on the compound’s biological activity (e.g., IC50_{50}50 variability) be resolved?

- Sources of variability :

- Cell line differences : Test activity in multiple cell lines (e.g., HEK293 vs. HeLa) to assess tissue-specific effects .

- Assay conditions : Standardize ATP concentrations in kinase assays to avoid false negatives .

- Statistical approaches : Use ANOVA with post-hoc tests (e.g., Tukey’s) to identify significant differences across experimental replicates .

Q. What computational strategies predict the compound’s environmental fate and biodegradation pathways?

- Tools :

- EPI Suite : Estimate biodegradability (e.g., BIOWIN scores) and bioaccumulation potential .

- Density functional theory (DFT) : Calculate hydrolysis activation energies to identify labile bonds (e.g., urea C=O) .

- Experimental validation : Perform OECD 301F biodegradation tests in aerobic sludge to confirm computational predictions .

Methodological Resources

- Structural characterization : X-ray crystallography (if crystalline) or -NMR for full stereochemical assignment .

- Biological assays : Use high-throughput screening (HTS) platforms to evaluate cytotoxicity (MTT assay) and selectivity (kinome profiling) .

- Environmental impact : Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with ecotoxicity models (e.g., ECOSAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.